N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenyloxane-4-carboxamide
CAS No.: 1060288-11-0
Cat. No.: VC11934836
Molecular Formula: C23H28N2O4
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060288-11-0 |
|---|---|
| Molecular Formula | C23H28N2O4 |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-phenyloxane-4-carboxamide |
| Standard InChI | InChI=1S/C23H28N2O4/c1-28-16-13-24-21(26)17-18-7-9-20(10-8-18)25-22(27)23(11-14-29-15-12-23)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,24,26)(H,25,27) |
| Standard InChI Key | LHCXQOPMNMIVGI-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
| Canonical SMILES | COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Introduction
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenyloxane-4-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of amides and features functional groups such as carbamoyl, methoxyethyl, and phenyl substituents. The compound is of interest in medicinal chemistry due to its potential applications in pharmaceutical development and biological research.
Synthesis
The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 2-methoxyethylamine and substituted phenyl derivatives.
General Synthetic Pathway:
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Starting Materials:
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2-Methoxyethylamine
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Substituted phenols or aromatic aldehydes
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Reactions:
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Coupling reactions to introduce the carbamoyl group.
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Oxane ring formation via cyclization.
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Conditions:
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Controlled temperature (e.g., ~80–120°C).
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Solvents such as acetone or dimethylformamide (DMF).
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Catalysts like potassium carbonate or acid anhydrides.
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Careful optimization of reaction conditions (e.g., pH, solvent polarity) ensures high yields and purity.
Chemical Reactivity
This compound exhibits typical reactivity for amides, including:
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Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to form corresponding acids and amines.
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Nucleophilic Substitution: The methoxy group can be displaced by stronger nucleophiles.
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Oxidation/Reduction: The aromatic rings may undergo electrophilic substitution reactions.
Analytical Characterization
The compound can be characterized using advanced analytical techniques:
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Spectroscopic Methods:
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Infrared (IR): Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
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Nuclear Magnetic Resonance (NMR): Confirms structural integrity through proton (^1H) and carbon (^13C) shifts.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation via mass-to-charge ratio (m/z).
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X-ray Crystallography:
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Determines three-dimensional molecular geometry.
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Table 2: Example Spectral Data
| Technique | Observed Peaks/Values |
|---|---|
| IR Spectroscopy | ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) |
| ^1H NMR | Signals for aromatic protons (~7–8 ppm) and methoxy group (~3–4 ppm) |
| Mass Spectrometry | m/z = 368 (Molecular ion peak) |
Challenges and Future Directions
While promising, the compound presents challenges in terms of:
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Synthesis Scalability: Multi-step synthesis may limit large-scale production.
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Stability: Sensitivity to hydrolysis under extreme pH conditions requires careful handling.
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Biological Testing: Comprehensive in vitro and in vivo studies are necessary to validate its pharmacological potential.
Future research should focus on:
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Developing derivatives with improved stability and biological activity.
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Evaluating its interactions with specific biomolecules using computational docking studies.
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